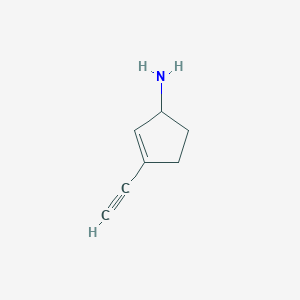

3-Ethynylcyclopent-2-en-1-amine

Description

3-Ethynylcyclopent-2-en-1-amine is a bicyclic organic compound featuring a five-membered cyclopentene ring with an ethynyl (-C≡CH) substituent at position 3 and an amine (-NH₂) group at position 1. The presence of both a conjugated double bond (cyclopent-2-en-1-yl) and a terminal alkyne group renders this compound highly reactive, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C7H9N |

|---|---|

Molecular Weight |

107.15 g/mol |

IUPAC Name |

3-ethynylcyclopent-2-en-1-amine |

InChI |

InChI=1S/C7H9N/c1-2-6-3-4-7(8)5-6/h1,5,7H,3-4,8H2 |

InChI Key |

HGSQJBBYICZMPP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylcyclopent-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with an ethynylating agent, followed by amination. The reaction conditions typically include the use of a base such as sodium amide (NaNH2) in liquid ammonia to facilitate the ethynylation process. The resulting intermediate can then be treated with an amine source, such as ammonia or an amine derivative, to yield the desired product.

Industrial Production Methods

Industrial production of 3-Ethynylcyclopent-2-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylcyclopent-2-en-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 3-ethylcyclopent-2-en-1-amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of 3-ethylcyclopent-2-en-1-amine.

Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

3-Ethynylcyclopent-2-en-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its amine group.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethynylcyclopent-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The ethynyl group may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Structural Features :

- Cyclopentene core : The strained five-membered ring with a double bond (positions 2–3) enhances reactivity toward ring-opening or addition reactions.

- Ethynyl group : The sp-hybridized carbon at position 3 facilitates click chemistry (e.g., azide-alkyne cycloaddition) and metal-catalyzed cross-coupling reactions.

- Primary amine : The -NH₂ group enables participation in condensation, alkylation, or amidation reactions.

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 3-Ethynylcyclopent-2-en-1-amine and its structural analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Ring Type | Key Reactivity/Applications | CAS Number | Reference |

|---|---|---|---|---|---|---|---|

| 3-Ethynylcyclopent-2-en-1-amine | C₇H₉N | 107.16 g/mol | Ethynyl (-C≡CH), -NH₂ | Cyclopentene | Click chemistry, drug intermediates | Not available | Inferred |

| 3-Ethynylcyclopentan-1-amine | C₇H₁₁N | 109.17 g/mol | Ethynyl (-C≡CH), -NH₂ | Cyclopentane | Less strained; slower reactivity | 1936547-13-5 | |

| N-[1-(Cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine | C₁₁H₁₉N | 165.28 g/mol | Allyl (-CH₂CH=CH₂), cyclopentenyl | Cyclopentene | Polymer precursors, ligand synthesis | 67238-63-5 | |

| 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride | C₇H₁₂ClN (est.) | 161.63 g/mol (est.) | Ethylamine (-CH₂CH₂NH₂) | Cyclopentene | Bioactive salt forms | 2126176-81-4 | |

| 2-(Cyclohex-1-en-1-yl)ethylamine | C₁₆H₂₀F₃N | 283.33 g/mol | Trifluoromethylphenyl, cyclohexene | Cyclohexene | Fluorinated drug candidates | Not available |

Reactivity and Functional Group Analysis

Ethynyl vs. Cyclopentane/ene Substituents :

- The ethynyl group in 3-Ethynylcyclopent-2-en-1-amine enables rapid Huisgen cycloaddition with azides, a reaction absent in analogs like N-[1-(cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine (allyl substituent) .

- The cyclopentene ring’s strain increases susceptibility to electrophilic addition compared to the saturated cyclopentane analog (3-Ethynylcyclopentan-1-amine) .

Amine Functionality :

- Primary amines (e.g., 3-Ethynylcyclopent-2-en-1-amine) are more nucleophilic than secondary or tertiary amines (e.g., 2-(cyclohex-1-en-1-yl)ethylamine ), favoring reactions with carbonyl compounds.

Physicochemical Properties

- Molecular Weight and Solubility :

- Lower molecular weight compounds (e.g., 3-Ethynylcyclopent-2-en-1-amine, ~107 g/mol) are expected to exhibit higher volatility and lower boiling points compared to bulkier analogs like C₁₆H₂₀F₃N (283.33 g/mol) .

- Hydrochloride salts (e.g., 2-(cyclopent-3-en-1-yl)ethan-1-amine hydrochloride ) enhance water solubility, unlike neutral amines.

Biological Activity

3-Ethynylcyclopent-2-en-1-amine is an organic compound with a unique structure that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| IUPAC Name | (1R)-3-ethynylcyclopent-2-en-1-amine |

| InChI Key | HGSQJBBYICZMPP-SSDOTTSWSA-N |

3-Ethynylcyclopent-2-en-1-amine features a cyclopentene ring with an ethynyl group and an amine group, contributing to its reactivity and biological interactions.

The biological activity of 3-Ethynylcyclopent-2-en-1-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in cellular processes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.

Anticancer Properties

Recent studies have indicated that 3-Ethynylcyclopent-2-en-1-amine exhibits potential anticancer activity. It has been investigated for its role as a PARP (poly(ADP-ribose) polymerase) inhibitor, which is significant in cancer therapy due to its involvement in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in BRCA-mutated tumors .

Neuroprotective Effects

Research also suggests that this compound may possess neuroprotective properties. It has been observed to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in conditions such as neurodegenerative diseases .

Case Studies

-

Study on PARP Inhibition

- Objective : To evaluate the efficacy of 3-Ethynylcyclopent-2-en-1-amine as a PARP inhibitor.

- Findings : The compound demonstrated significant inhibition of PARP activity in vitro, leading to enhanced cytotoxicity in cancer cell lines with defective DNA repair mechanisms.

-

Neuroprotection Research

- Objective : To assess the neuroprotective effects of the compound.

- Findings : In models of oxidative stress, 3-Ethynylcyclopent-2-en-1-amine reduced neuronal cell death and improved survival rates compared to controls.

Synthesis and Derivatives

The synthesis of 3-Ethynylcyclopent-2-en-1-amine typically involves several steps starting from simple precursors. Various synthetic routes have been explored to optimize yield and purity, including cyclization reactions that introduce the ethynyl and amine functionalities .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Ethynylcyclopent-2-en-1-amino | Cyclopentene with ethynyl and amine | Anticancer, neuroprotective |

| 3-Ethynylcyclopent-2-en-1-carboxylic acid | Cyclopentene with carboxylic acid group | Potential anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.